4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1414870-64-6
VCID: VC2582462
InChI: InChI=1S/C8H3BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H
SMILES: C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O
Molecular Formula: C8H3BrClF3O
Molecular Weight: 287.46 g/mol

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

CAS No.: 1414870-64-6

Cat. No.: VC2582462

Molecular Formula: C8H3BrClF3O

Molecular Weight: 287.46 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde - 1414870-64-6

Specification

CAS No. 1414870-64-6
Molecular Formula C8H3BrClF3O
Molecular Weight 287.46 g/mol
IUPAC Name 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C8H3BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H
Standard InChI Key YWBDRNZTZYCVII-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O
Canonical SMILES C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with four specific substituents:

  • An aldehyde group (-CHO) at position 1

  • A chlorine atom at position 2

  • A bromine atom at position 4

  • A trifluoromethyl group (-CF3) at position 5

The molecular formula is C8H3BrClF3O, corresponding to a molecular weight of approximately 287.46 g/mol. The spatial arrangement of these substituents creates a distinct electronic distribution throughout the molecule that significantly influences its chemical behavior.

Physical Properties

Based on structural analysis, 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde likely exhibits the following physical properties:

  • Physical state: Crystalline solid at room temperature

  • Color: Pale yellow to white crystalline solid

  • Solubility: Limited solubility in water due to its hydrophobic nature; good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate

  • Stability: Relatively stable under normal storage conditions but sensitive to strong oxidizing and reducing agents

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which influences its solubility profile and potential for membrane permeability in biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde typically requires multi-step approaches starting from simpler precursors. Several potential synthetic strategies can be employed:

Halogenation of Trifluoromethylbenzaldehyde

A potential route involves selective halogenation of 3-(trifluoromethyl)benzaldehyde or similar precursors. Careful control of reaction conditions is essential to achieve the desired substitution pattern with chlorine at position 2 and bromine at position 4.

Formylation of Halogenated Precursors

Chemical Reactivity

Reactivity of the Aldehyde Group

The aldehyde functionality in 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde participates in numerous transformations:

Nucleophilic Addition Reactions

The aldehyde carbon is susceptible to nucleophilic attack by various reagents:

  • Reaction with amines to form imines and Schiff bases

  • Addition of hydrazines to form hydrazones

  • Reaction with alcohols to form hemiacetals and acetals

  • Wittig and related reactions to form alkenes

The electron-withdrawing nature of the halogen and trifluoromethyl substituents enhances the electrophilicity of the carbonyl carbon, potentially accelerating these reactions.

Oxidation and Reduction

The aldehyde group can undergo:

  • Oxidation to carboxylic acid derivatives using oxidants such as potassium permanganate or sodium chlorite

  • Reduction to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride

Halogen Reactivity

The bromine substituent serves as a valuable handle for further functionalization:

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality can participate in various coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Heck reaction with alkenes

These transformations provide access to diverse structural analogs with applications in medicinal chemistry and materials science.

Electronic Effects of Substituents

The combination of electron-withdrawing groups (Br, Cl, CF3) significantly influences the electronic properties of the aromatic ring:

  • Deactivation toward electrophilic aromatic substitution

  • Enhanced reactivity toward nucleophilic aromatic substitution

  • Altered acidity of the aldehyde hydrogen

  • Modified oxidation potential of the aldehyde group

Applications

Pharmaceutical Applications

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde has potential applications in pharmaceutical development:

Building Block for Drug Synthesis

The molecule can serve as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly those requiring halogenated aromatic scaffolds. The trifluoromethyl group is a common motif in many drugs due to its ability to enhance metabolic stability and membrane permeability.

Bioactive Compounds

Derivatives of this compound may exhibit various biological activities:

  • Antimicrobial properties

  • Enzyme inhibition

  • Receptor modulation

Agrochemical Applications

Similar halogenated benzaldehydes have been employed in the development of agricultural chemicals:

  • Pesticide synthesis

  • Herbicide development

  • Plant growth regulators

Materials Science Applications

The unique electronic properties of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde make it potentially valuable in materials science:

  • Precursor for electronic materials

  • Component in specialty polymers

  • Building block for fluorescent compounds

Comparison with Similar Compounds

Understanding the properties of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde can be enhanced by comparison with structurally related compounds. The table below summarizes key differences among several analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesImpact on Properties
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde1414870-64-6C8H3BrClF3O287.46Reference compoundBaseline for comparison
4-Bromo-2-(trifluoromethyl)benzaldehyde861928-27-0C8H4BrF3O253.02Lacks chlorine at position 2Reduced electron-withdrawing character; potentially different reactivity pattern
2-Bromo-5-(trifluoromethyl)benzaldehyde102684-91-3C8H4BrF3O253.02Bromine at position 2 instead of 4Different electronic distribution; altered reactivity in coupling reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde2090464-41-6C8H3BrClF3O287.46Bromine at position 3 instead of 4Modified electronic distribution; different steric environment
4-Bromo-2,5-difluorobenzaldehyde357405-75-5C8H3BrF2O219.01Contains fluorine atoms instead of chlorine and CF3Different electronic properties; altered lipophilicity

Reactivity Differences

The position and nature of substituents significantly impact chemical reactivity:

Physical Property Variations

Structural modifications lead to different physical properties:

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